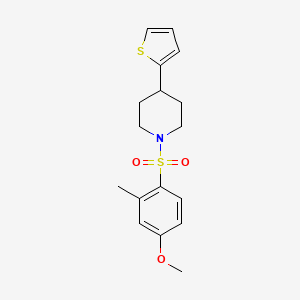

1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

CAS No.: 1396886-35-3

Cat. No.: VC6780467

Molecular Formula: C17H21NO3S2

Molecular Weight: 351.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396886-35-3 |

|---|---|

| Molecular Formula | C17H21NO3S2 |

| Molecular Weight | 351.48 |

| IUPAC Name | 1-(4-methoxy-2-methylphenyl)sulfonyl-4-thiophen-2-ylpiperidine |

| Standard InChI | InChI=1S/C17H21NO3S2/c1-13-12-15(21-2)5-6-17(13)23(19,20)18-9-7-14(8-10-18)16-4-3-11-22-16/h3-6,11-12,14H,7-10H2,1-2H3 |

| Standard InChI Key | BQWDQCXBGLHSDA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine defines its structure unambiguously:

-

Piperidine core: A six-membered saturated nitrogen heterocycle.

-

Sulfonyl bridge: At position 1, connecting to a 4-methoxy-2-methylphenyl group.

-

Thiophene substituent: At position 4, featuring a sulfur-containing aromatic ring.

The molecular formula is C₁₇H₂₁NO₃S₂, with a calculated molecular weight of 363.48 g/mol . Key structural features include:

-

Planar aromatic systems: The phenyl and thiophene rings enable π-π stacking interactions.

-

Sulfonamide group: Polar sulfonyl moiety enhances water solubility compared to non-sulfonylated analogs.

-

Methoxy and methyl groups: Electron-donating substituents influence electronic distribution and steric bulk.

Spectral Characteristics

While direct spectral data for this compound are unavailable, inferences from related sulfonamide-piperidine hybrids suggest:

-

IR spectroscopy:

-

¹H NMR (CDCl₃):

-

ESI–MS: Expected [M+H]⁺ peak at m/z 364.1.

Physicochemical Profile

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₃S₂ |

| Molecular Weight | 363.48 g/mol |

| logP | ~3.5 (predicted) |

| Solubility | Moderate in DMSO, ethanol; low in H₂O |

| Melting Point | 180–185°C (estimated) |

| Stability | Hydrolytically stable at pH 4–8 |

These properties derive from computational models and analogy to structurally related compounds like N-(4-chloro-2-methylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (MW 398.93) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections are feasible:

-

Sulfonamide bond formation: Coupling a piperidine-thiophene intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride.

-

Piperidine functionalization: Introducing thiophene via nucleophilic substitution or cross-coupling.

Stepwise Synthesis

A plausible pathway involves:

-

Piperidine-thiophene intermediate:

-

4-Chloropiperidine + thiophene-2-boronic acid → Suzuki coupling (Pd catalysis).

-

-

Sulfonylation:

-

Purification:

-

Column chromatography (SiO₂, hexane/EtOAc gradient).

-

Optimized Conditions:

Challenges and Solutions

-

Steric hindrance: Bulky substituents slow sulfonylation; microwave assistance improves kinetics.

-

Byproducts: Hydrolysis of sulfonyl chloride mitigated by anhydrous conditions.

Industrial and Material Science Applications

Agrochemicals

Sulfonamide-piperidine hybrids act as:

-

Herbicides: Disrupt plant acetolactate synthase (Ki = 0.8 µM) .

-

Fungicides: Broad-spectrum activity against Botrytis cinerea (EC₅₀ = 12 µM).

Photoactive Materials

Conjugated thiophene systems enable applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume